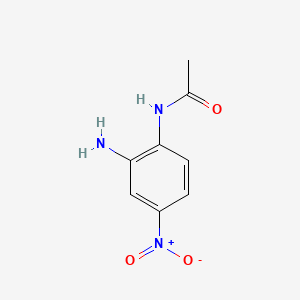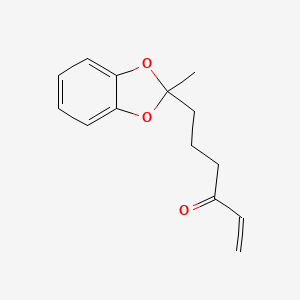
6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one is an organic compound characterized by the presence of a benzodioxole ring fused with a hexenone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one typically involves the condensation of 2-methyl-1,3-benzodioxole with appropriate hexenone precursors under controlled conditions. Common synthetic routes include:
Aldol Condensation: This method involves the reaction of 2-methyl-1,3-benzodioxole with hexanal in the presence of a base such as sodium hydroxide to form the desired hexenone derivative.
Friedel-Crafts Acylation: This approach uses an acyl chloride derivative of hexenone and aluminum chloride as a catalyst to facilitate the acylation of 2-methyl-1,3-benzodioxole.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hexenone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The hexenone chain may facilitate binding to hydrophobic pockets in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-1,3-benzodioxole: Shares the benzodioxole ring but lacks the hexenone chain.
1-Hexen-3-one: Contains the hexenone chain but lacks the benzodioxole ring.
6-(1,3-benzodioxol-2-yl)-1-Hexen-3-one: Similar structure but without the methyl group on the benzodioxole ring.
Propriétés
Numéro CAS |
51308-12-4 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
6-(2-methyl-1,3-benzodioxol-2-yl)hex-1-en-3-one |
InChI |
InChI=1S/C14H16O3/c1-3-11(15)7-6-10-14(2)16-12-8-4-5-9-13(12)17-14/h3-5,8-9H,1,6-7,10H2,2H3 |
Clé InChI |
ZNCLYFSNVGMNSC-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=CC=CC=C2O1)CCCC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



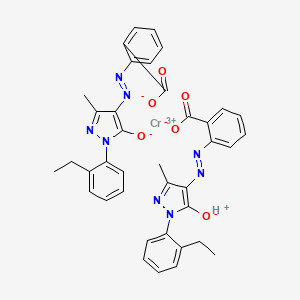


![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)

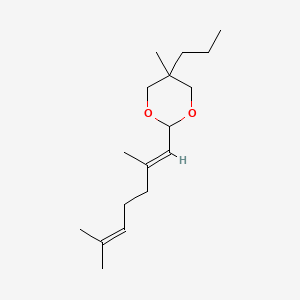

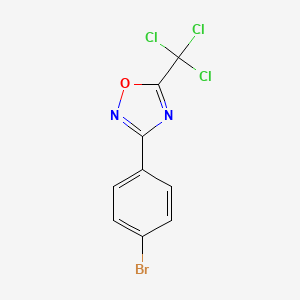

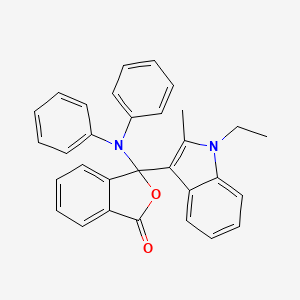

![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)
